molecular formula C12H10OS B8407216 (3-Thiophen-3-yl-phenyl)-acetaldehyde

(3-Thiophen-3-yl-phenyl)-acetaldehyde

Cat. No. B8407216
M. Wt: 202.27 g/mol
InChI Key: LNEPVNOLVGQSFD-UHFFFAOYSA-N
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Patent
US07795288B2

Procedure details

The title compound is prepared as described in Example 12 (Procedure B) for 3-thiophenylacetaldehyde but using 2-(3-thiophen-3-yl-phenyl)-ethanol. The title compound: ES-MS: 200.9 [M−H]−; single peak at tR=4.53 min (System 2); Rf=0.63 (CH2Cl2/Et2O, 95/5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-thiophen-3-yl-phenyl)-ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S1C=CC(CC=O)=C1.[S:9]1[CH:13]=[CH:12][C:11]([C:14]2[CH:15]=[C:16]([CH2:20][CH2:21][OH:22])[CH:17]=[CH:18][CH:19]=2)=[CH:10]1>C(Cl)Cl.CCOCC>[S:9]1[CH:13]=[CH:12][C:11]([C:14]2[CH:15]=[C:16]([CH2:20][CH:21]=[O:22])[CH:17]=[CH:18][CH:19]=2)=[CH:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)CC=O
Step Two
Name
2-(3-thiophen-3-yl-phenyl)-ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C=1C=C(C=CC1)CCO
Step Three
Name
CH2Cl2 Et2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C=1C=C(C=CC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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